molecular formula C18H15Cl2NO B1613905 (3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-76-3

(3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1613905
CAS No.: 898763-76-3
M. Wt: 332.2 g/mol
InChI Key: VTBJXCJNLDHVOM-UHFFFAOYSA-N
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Description

The compound (3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a chemical compound with the molecular formula C18H15Cl2NO. It has a molecular weight of 332.2 g/mol . The IUPAC name for this compound is (2,5-dichlorophenyl)- [3- (2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the parent compound pyrrole . It also contains two chlorine atoms and a carbonyl group .


Physical and Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 4.6, indicating its lipophilicity, which can affect its absorption and distribution within the body . It has a topological polar surface area of 20.3 Ų, which can influence its ability to cross cell membranes . The compound has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Environmental Exposure and Health Implications

Environmental Phenols in Pregnant Women : A study assessed exposure to environmental phenols, including dichlorophenols, in pregnant women. It was found that urinary concentrations of dichlorophenols were significant indicators of exposure, suggesting differential exposures based on race/ethnicity and geographic location. This highlights the ubiquitous presence of environmental phenols and the importance of monitoring exposure levels, particularly in sensitive populations like pregnant women (Mortensen et al., 2014).

Exposure through Personal Care Products : Another study focused on the exposure to phenols and parabens, which are similar in usage to the queried compound, through personal care products. The research found widespread exposure among participants, with significant correlations between the use of certain personal care products and urinary concentrations of target phenols and parabens. This suggests that consumer products are a significant source of human exposure to these chemicals, underscoring the importance of evaluating the safety and impact of their use (Philippat et al., 2015).

Environmental Contaminants and Toxicology

Toxicologic Studies in Fatal Overdose Cases : Research into the toxicological profiles of phenolic compounds, including case studies of fatal overdoses involving complex phenols, provides crucial insights into the potential toxic effects of these chemicals. Understanding the distribution and metabolic pathways of these compounds in human tissues contributes to forensic science and public health safety, underscoring the need for detailed study and regulation (Sykutera et al., 2015).

Phenolic Pollutants in Human Plasma : Identifying and characterizing phenolic pollutants in human plasma, including brominated and chlorinated phenols, allows for a better understanding of human exposure to environmental contaminants. Studies have identified various phenolic compounds in the blood, indicating widespread exposure and potential health risks associated with these pollutants. This research is foundational in assessing the impact of environmental pollutants on human health and developing strategies to mitigate exposure (Hovander et al., 2002).

Properties

IUPAC Name

(3,4-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBJXCJNLDHVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643953
Record name (3,4-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-76-3
Record name (3,4-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

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